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Executive Summary
ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide

hormone that, along with apelin, serves as a ligand for the G protein-coupled receptor, APJ.[1]

[2] Predominantly expressed in the kidney in adults, ELA has emerged as a critical regulator of

renal physiology and pathophysiology.[3][4] This technical guide provides an in-depth overview

of the physiological role of ELA in renal function, with a focus on its molecular mechanisms,

quantitative effects, and its therapeutic potential in various kidney diseases. The content herein

is intended to be a comprehensive resource for researchers, scientists, and drug development

professionals in the field of nephrology and cardiovascular medicine.

Introduction to ELABELA (ELA) and the Apelinergic
System in the Kidney
The apelinergic system, comprising the ligands apelin and ELA and their common receptor

APJ, plays a crucial role in cardiovascular and renal homeostasis.[5] While apelin is widely

distributed, ELA expression in adults is most prominent in the kidneys. ELA is a 54-amino acid

preproprotein that is processed into shorter, biologically active peptides, such as ELA-32, ELA-

21, and ELA-11. These isoforms bind to the APJ receptor, a seven-transmembrane protein with

homology to the angiotensin II type 1 receptor (AT1R), though it does not bind angiotensin II.

This system is increasingly recognized as a counter-regulatory axis to the renin-angiotensin-
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aldosterone system (RAAS), a key pathway in the pathophysiology of hypertension and kidney

disease.

Physiological Roles of ELA in Renal Function
ELA exerts a multitude of effects on the kidney, contributing to the maintenance of renal

hemodynamics, fluid and electrolyte balance, and the structural integrity of renal tissue.

Regulation of Renal Hemodynamics and Blood Pressure
ELA plays a significant role in the regulation of blood pressure and renal blood flow. Systemic

administration of ELA has been shown to have vasodilatory and antihypertensive effects. This

is, in part, mediated by its ability to counteract the vasoconstrictive effects of the RAAS. In

hypertensive animal models, ELA administration has been demonstrated to lower blood

pressure and improve cardiovascular and renal function.

Maintenance of Fluid and Electrolyte Homeostasis
The apelinergic system is involved in the regulation of fluid balance. ELA, through its

interaction with the APJ receptor, can influence water reabsorption in the collecting ducts,

thereby contributing to diuresis. This action is partly due to the antagonism of vasopressin

signaling.

Protective Effects in Kidney Disease
A growing body of evidence highlights the renoprotective effects of ELA in various pathological

conditions.

Diabetic Kidney Disease (DKD): ELA levels are decreased in the plasma and kidneys of

patients and animal models with DKD. Administration of ELA has been shown to mitigate

renal damage, reduce fibrosis, and decrease podocyte apoptosis in models of diabetic

nephropathy.

Hypertensive Kidney Damage: ELA antagonizes the effects of the RAAS, leading to reduced

blood pressure and attenuation of glomerular and tubular injury, as well as interstitial fibrosis

in hypertensive models.
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Acute Kidney Injury (AKI): ELA has demonstrated protective effects in ischemia-reperfusion

injury models by reducing DNA damage, apoptosis, and subsequent renal fibrosis.

Chronic Kidney Disease (CKD): Serum ELA levels are negatively correlated with the

progression of CKD, suggesting a protective role. Lower ELA levels are associated with a

decline in estimated glomerular filtration rate (eGFR).

Quantitative Data on the Effects of ELA on Renal
and Cardiovascular Parameters
The following tables summarize the quantitative data from preclinical and clinical studies on the

effects of ELA.

Table 1: Effect of ELA on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Parameter Treatment Group Value Reference

Systolic Blood

Pressure (mmHg)

SHR + High Salt +

Saline
~220

Systolic Blood

Pressure (mmHg)

SHR + High Salt +

Elabela
~180

Diastolic Blood

Pressure (mmHg)

SHR + High Salt +

Saline
~160

Diastolic Blood

Pressure (mmHg)

SHR + High Salt +

Elabela
~120

Table 2: Correlation of Serum ELA Levels with Renal Function and Blood Pressure in CKD

Patients
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Parameter
Correlation
with Serum
ELA

r-value p-value Reference

Estimated

Glomerular

Filtration Rate

(eGFR)

Positive 0.728 < 0.001

Serum

Creatinine
Negative -0.529 < 0.001

Blood Urea

Nitrogen
Negative -0.575 < 0.001

Systolic Blood

Pressure
Negative -0.455 < 0.001

Diastolic Blood

Pressure
Negative -0.450 < 0.001

Signaling Pathways of ELA in Renal Cells
ELA exerts its cellular effects by activating the APJ receptor, which subsequently triggers

multiple downstream signaling pathways.

PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is

a key signaling cascade involved in cell survival, growth, and proliferation. In the context of

renal function, ELA has been shown to activate this pathway in podocytes, thereby protecting

against apoptosis in diabetic nephropathy.

ELA-14 APJ Receptor PI3K Akt mTOR Cell Survival
(Anti-apoptosis)
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ELA-PI3K/Akt/mTOR Signaling Pathway.

ERK and Smad Pathways in Renal Fibrosis
The Extracellular signal-regulated kinase (ERK) and Smad signaling pathways are critically

involved in the pathogenesis of renal fibrosis. Transforming growth factor-beta 1 (TGF-β1) is a

potent inducer of fibrosis and acts through the Smad pathway. ELA has been shown to

attenuate renal fibrosis by inhibiting both the ERK and Smad signaling pathways.

TGF-β1 Signaling Growth Factor Signaling

TGF-β1

TGF-β Receptor

p-Smad2/3

Renal Fibrosis

Growth Factors

GF Receptor

p-ERK1/2

ELA-14

Inhibition Inhibition
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ELA's Inhibition of Pro-fibrotic Pathways.

Experimental Protocols
This section provides an overview of key experimental methodologies used to study the renal

effects of ELA.
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APJ Receptor Binding Assay (Competitive Radioligand
Binding)
Objective: To determine the binding affinity of ELA isoforms to the APJ receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ

receptor.

Radioligand: A radiolabeled ligand, such as [125I]-Apelin-13, is used.

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-

containing membranes in the presence of increasing concentrations of unlabeled ELA

peptides (e.g., ELA-14, ELA-21, ELA-32).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis: The concentration of ELA that inhibits 50% of the specific binding of the

radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Assessment of ELA in a Mouse Model of Diabetic
Nephropathy
Objective: To evaluate the therapeutic efficacy of ELA in an animal model of diabetic kidney

disease.

Methodology:

Animal Model: Diabetes is induced in mice (e.g., C57BL/6J strain) by intraperitoneal injection

of streptozotocin.

Treatment: Diabetic mice are treated with daily subcutaneous injections of ELA-14 or vehicle

for a specified duration (e.g., 12 weeks).
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Renal Function Assessment:

Albuminuria: 24-hour urine is collected at regular intervals to measure albumin excretion.

Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of

inulin or creatinine.

Histological Analysis: Kidneys are harvested, fixed, and sectioned for histological staining

(e.g., Periodic acid-Schiff and Masson's trichrome) to assess glomerular and tubulointerstitial

injury and fibrosis.

Molecular Analysis: Kidney tissue is used for Western blotting or qPCR to analyze the

expression of profibrotic markers (e.g., fibronectin, collagen IV) and signaling proteins.

In Vitro Autophagy Assay in Renal Tubular Cells
Objective: To determine the effect of ELA on autophagy in renal tubular epithelial cells.

Methodology:

Cell Culture: Human kidney proximal tubular epithelial cells (e.g., HK-2 cells) are cultured

under high-glucose conditions to mimic a diabetic environment.

Treatment: Cells are treated with ELA-14 for a specified time.

Western Blot Analysis: Cell lysates are analyzed by Western blotting for the expression of

autophagy markers, such as the conversion of LC3-I to LC3-II and the levels of Beclin-1. An

increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against

LC3. The formation of LC3 puncta, representing autophagosomes, is visualized by

fluorescence microscopy.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the

therapeutic potential of ELA in a preclinical model of chronic kidney disease.
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Preclinical Workflow for ELA in CKD.

Conclusion and Future Directions
ELA-14 has emerged as a promising endogenous peptide with significant physiological roles in

the kidney. Its ability to counteract the detrimental effects of the RAAS, improve renal

hemodynamics, and protect against cellular injury and fibrosis underscores its therapeutic

potential for a range of kidney diseases. The activation of pro-survival signaling pathways like

PI3K/Akt and the inhibition of pro-fibrotic pathways such as Smad and ERK provide a

mechanistic basis for its renoprotective effects.

Future research should focus on further elucidating the precise molecular mechanisms of ELA

action in different renal cell types and disease contexts. The development of stable ELA

analogues or small molecule agonists for the APJ receptor could pave the way for novel

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2641321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2641321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


therapeutic strategies to combat chronic kidney disease and its complications. Clinical trials are

warranted to translate the promising preclinical findings into effective treatments for patients

with kidney disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chronic infusion of ELABELA alleviates vascular remodeling in spontaneously
hypertensive rats via anti-inflammatory, anti-oxidative and anti-proliferative effects - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Chronic infusion of ELABELA alleviates vascular remodeling in spontaneously
hypertensive rats via anti-inflammatory, anti-oxidative and anti-proliferative effects - PMC
[pmc.ncbi.nlm.nih.gov]

3. proteolysis.jp [proteolysis.jp]

4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling
Profiles [frontiersin.org]

5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Physiological Role of ELABELA (ELA) in Renal
Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2641321#physiological-role-of-ela-14-human-in-
renal-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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